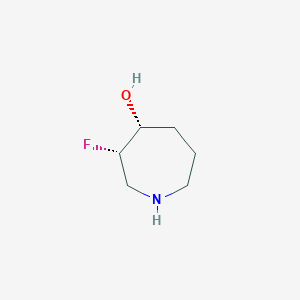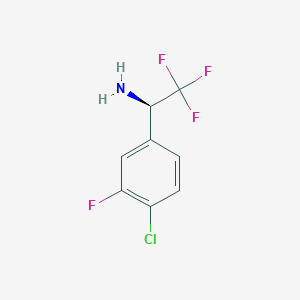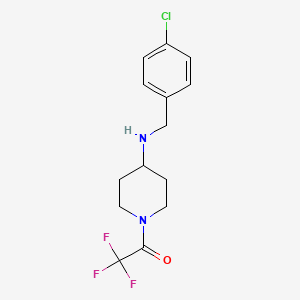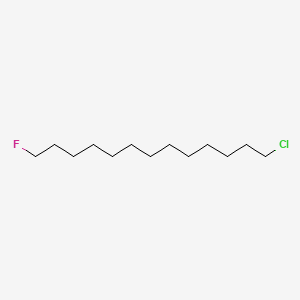
1-Chloro-13-fluorotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-13-fluorotridecane is a long-chain, unsymmetrical molecule with the molecular formula C13H26ClF. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a tridecane backbone. It is primarily used in various chemical applications due to its unique properties.
Métodos De Preparación
1-Chloro-13-fluorotridecane can be synthesized through several methods. One common synthetic route involves the coupling of 1,2-dichloroethane and tridecane. Another method includes the reaction of esterification with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-13-fluorotridecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Aplicaciones Científicas De Investigación
1-Chloro-13-fluorotridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-13-fluorotridecane exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Comparación Con Compuestos Similares
1-Chloro-13-fluorotridecane can be compared with other similar compounds, such as:
- 1-Chloro-13-bromotridecane
- 1-Fluoro-13-chlorotridecane
- 1-Chloro-13-iodotridecane
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different halogen atoms can significantly influence the compound’s behavior in various reactions and applications .
Propiedades
Número CAS |
334-75-8 |
|---|---|
Fórmula molecular |
C13H26ClF |
Peso molecular |
236.80 g/mol |
Nombre IUPAC |
1-chloro-13-fluorotridecane |
InChI |
InChI=1S/C13H26ClF/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 |
Clave InChI |
UIOQBFNDVYPNLI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCF)CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


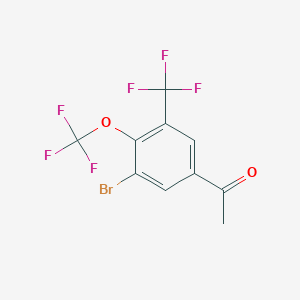

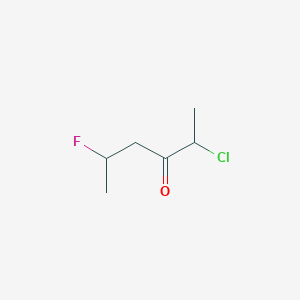
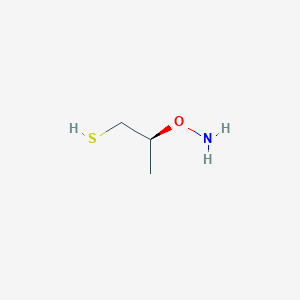
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
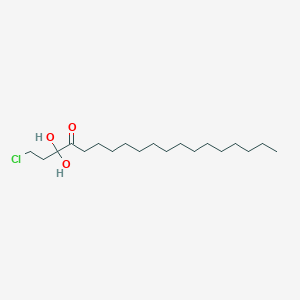
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)




